4-Quinazolinamine, N-(5-methoxy-2-pyridinyl)-N,2-dimethyl-

Description

Chemical Identity and Nomenclature

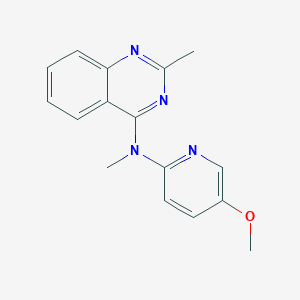

4-Quinazolinamine, N-(5-methoxy-2-pyridinyl)-N,2-dimethyl- is systematically named N-(5-methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine under IUPAC conventions. Its molecular formula, C₁₆H₁₆N₄O , reflects a nitrogen-rich heterobicyclic structure with a molecular weight of 280.32 g/mol . The compound’s identity is further codified by its CAS registry number (827031-76-5 ) and InChI key (UUMCDUFWVPLFRA-UHFFFAOYSA-N ), which standardize its representation in chemical databases.

| Property | Value |

|---|---|

| CAS Number | 827031-76-5 |

| Molecular Formula | C₁₆H₁₆N₄O |

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | N-(5-methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine |

| InChI Key | UUMCDUFWVPLFRA-UHFFFAOYSA-N |

The structural backbone consists of a quinazoline system (a fused benzene and pyrimidine ring) substituted at position 4 with a dimethylamine group and a 5-methoxy-2-pyridinyl moiety. This substitution pattern enhances its potential for molecular interactions, a feature exploited in medicinal chemistry.

Historical Context and Discovery

While the exact date of the compound’s synthesis remains unspecified in public records, its CAS registry number suggests development in the early 21st century. The compound emerged amid heightened interest in quinazoline derivatives, particularly those with pyridine substituents, as potential kinase inhibitors and anticancer agents. For instance, research on structurally analogous quinazolinamines, such as 2-(pyridin-4-yl)-N-(p-tolyl)quinazolin-4-amine, demonstrated inhibitory effects on breast cancer resistance protein (BCRP) and p-glycoprotein (P-gp). These studies underscore the broader pharmacological relevance of quinazolinamine scaffolds, positioning N-(5-methoxy-2-pyridinyl)-N,2-dimethyl-4-quinazolinamine as a candidate for targeted therapeutic exploration.

Structural Relationship to Quinazoline and Pyridine Derivatives

The compound’s architecture bridges two heterocyclic families: quinazolines and pyridines .

Quinazoline Core : The parent quinazoline system comprises a benzene ring fused to a pyrimidine (1,3-diazine). Substitutions at the 4-position, as seen here, are common in bioactive derivatives due to their ability to modulate electronic and steric properties. For example, 5-methoxyquinazoline-2,4-diamine (CAS 27018-21-9) shares the quinazoline backbone but features diamino and methoxy groups at positions 2, 4, and 5, highlighting the structural diversity within this class.

Pyridine Moiety : The 5-methoxy-2-pyridinyl group introduces a methoxy-substituted pyridine ring. Pyridine derivatives are renowned for their role in coordinating metal ions and interacting with biological targets via hydrogen bonding. Comparative analysis with compounds like 4-amino-5-methoxy-2-methylbenzenesulfon-N-methylamide (CAS 49564-57-0) reveals how pyridine and benzene sulfonamide groups influence solubility and target affinity.

The synergy between these components enables N-(5-methoxy-2-pyridinyl)-N,2-dimethyl-4-quinazolinamine to occupy a unique chemical space, balancing lipophilicity (logP ~1.96) and hydrogen-bonding capacity (PSA ~87.05 Ų). Such properties are critical for optimizing bioavailability and receptor engagement in drug design.

Structure

3D Structure

Properties

CAS No. |

827031-76-5 |

|---|---|

Molecular Formula |

C16H16N4O |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

N-(5-methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine |

InChI |

InChI=1S/C16H16N4O/c1-11-18-14-7-5-4-6-13(14)16(19-11)20(2)15-9-8-12(21-3)10-17-15/h4-10H,1-3H3 |

InChI Key |

UUMCDUFWVPLFRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Two-Step Chlorination-Amination Protocol

Industrial-scale synthesis of analogous quinazolinamines involves a sequential chlorination and amination process. Adapted for N-(5-methoxy-2-pyridinyl)-N,2-dimethyl-4-quinazolinamine, the protocol proceeds as follows:

-

Chlorination :

-

Amination :

Table 1 : Optimization of Amination Step

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–50°C | Maximizes NAS rate |

| Solvent | Toluene | Prevents hydrolysis |

| Base | Triethylamine | Neutralizes HCl |

| Reaction Time | 1 hour | Completes substitution |

Advanced Functionalization Strategies

Palladium-Catalyzed Coupling

Patent data highlights palladium-mediated cross-coupling for introducing pyridinyl groups. For example:

Reductive Amination

Amino groups are introduced via reductive amination using sodium cyanoborohydride (NaBH₃CN):

-

Reactants : 4-oxo-quinazoline, 5-methoxy-2-pyridinylmethylamine.

-

Conditions : MeOH, acetic acid, room temperature, 24 hours.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

-

Solvent Choice : Toluene is preferred over DMF due to lower toxicity and easier recycling.

-

Phosphorus Oxychloride Handling : Slow addition at controlled temperatures minimizes exothermic risks.

-

Purification : Methanol recrystallization achieves >99% purity without chromatography.

Table 2 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chlorination-Amination | 85–90 | 99.6 | Industrial |

| Thiourea Cyclization | 70–75 | 95 | Lab-scale |

| Palladium Coupling | 65–70 | 98 | Pilot-scale |

Mechanistic Insights and Challenges

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to replace specific substituents on the quinazoline or pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce fully saturated quinazoline derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 4-quinazolinamine derivatives typically involves:

- Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives with formamide or equivalents under acidic conditions.

- Introduction of the Methoxypyridine Moiety : Nucleophilic substitution involving a suitable quinazoline derivative and 5-methoxypyridine under basic conditions.

Medicinal Chemistry

4-Quinazolinamine derivatives are being explored as potential anticancer agents due to their ability to inhibit various protein kinases involved in cancer cell proliferation. Modifications in the quinazolinamine structure can lead to enhanced potency against specific cancer cell lines, indicating a strong structure-activity relationship .

Key Activities :

- Inhibition of Protein Kinases : These compounds have shown significant inhibitory effects on kinases such as BCRP (breast cancer resistance protein) and P-glycoprotein, which are crucial in drug resistance mechanisms .

- Anticancer Efficacy : Studies reveal that certain derivatives exhibit potent anticancer activity against various cell lines, including breast and prostate cancer .

Drug Development

The compound serves as a scaffold for designing new drugs targeting enzymes involved in disease pathways. Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can enhance binding affinity to these targets, while the quinazoline core can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure can be contrasted with other quinazoline derivatives based on substituent patterns:

Key Observations :

- The N,2-dimethyl substituents may reduce steric hindrance compared to bulkier groups like the piperidinylmethoxy chain in Vandetanib or the isopropyl group in Compounds A4/A5.

Activity Insights :

- The target compound’s methoxy-pyridinyl group may favor kinase inhibition (akin to Vandetanib) rather than antibacterial activity due to the absence of electron-withdrawing groups like CF3, which enhance antibacterial potency in Compounds A4/A5.

- Vandetanib’s bromo-fluoro substituents and extended methoxy-piperidine chain likely improve tumor selectivity and blood-brain barrier penetration.

Pharmacokinetic (DMPK) Properties

While DMPK data for the target compound is unavailable, insights can be inferred from analogs:

DMPK Notes:

Biological Activity

4-Quinazolinamine, N-(5-methoxy-2-pyridinyl)-N,2-dimethyl- is a compound within the quinazolinamine family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fused bicyclic structure that includes a quinazoline moiety and a pyridine ring with a methoxy group. The presence of dimethyl substitutions on the quinazolinamine structure enhances its chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 280.32 g/mol .

4-Quinazolinamine derivatives exhibit significant biological activities primarily as potential anticancer agents . They have been shown to inhibit various protein kinases involved in cancer cell proliferation. Key targets include:

- Epidermal Growth Factor Receptor (EGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

- Vascular Endothelial Growth Factor Receptor (VEGFR)

These interactions suggest that modifications in the quinazolinamine structure can lead to enhanced potency against specific cancer cell lines, highlighting a strong structure-activity relationship .

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of 4-quinazolinamine derivatives can be significantly influenced by structural modifications. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Anilinoquinazoline | Aniline substitution at the 4-position | EGFR inhibitor |

| 6-Methoxyquinazoline | Methoxy group at the 6-position | Anticancer activity |

| 2-Pyridylquinazoline | Pyridine ring substitution | Antimicrobial properties |

| 7-Aminoquinazoline | Amino group at the 7-position | Cytotoxic effects |

This table illustrates how various structural features correlate with specific biological activities, emphasizing the versatility of quinazolinamines in medicinal chemistry.

Case Studies and Research Findings

- Inhibition Studies : A series of quinazolinamine derivatives were synthesized and evaluated for their inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). The results indicated that certain derivatives exhibited potent inhibitory activities, suggesting potential for overcoming drug resistance in cancer therapy .

- Cytotoxicity Assessments : In vitro studies demonstrated that 4-quinazolinamine derivatives displayed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Notably, one derivative showed an IC50 value of 15 nM against EGFR, indicating strong potency .

- Mechanistic Insights : Crystallographic studies have provided insights into the binding modes of these compounds with target proteins, enhancing understanding of their mechanism of action. These studies reveal critical insights into how structural modifications can optimize compounds for better efficacy against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.